molecular formula C26H23N3OS2 B2671940 N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide CAS No. 851412-48-1

N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide

Cat. No. B2671940
CAS RN: 851412-48-1
M. Wt: 457.61
InChI Key: FOCVOAKJPLNAOP-UHFFFAOYSA-N
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Description

N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H23N3OS2 and its molecular weight is 457.61. The purity is usually 95%.
BenchChem offers high-quality N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Conformation

Research on compounds with a similar structural framework, such as benznidazole, highlights the importance of the relative orientation of planar fragments within the molecule. These orientations, including the imidazol group, benzyl group, and the acetamide fragment, play a crucial role in the compound's interactions and potential applications, demonstrating the significance of molecular conformation in scientific research (Soares-Sobrinho et al., 2018).

Biological Activities and Applications

Compounds with similar structural features have been synthesized and evaluated for their biological activities, such as antioxidant, haemolytic, antibacterial, and urease inhibition activities. A study on N-(6-arylbenzo[d]thiazol-2-yl)acetamides found these compounds to exhibit moderate to good activities in these areas, with significant activity noted for urease inhibition. This suggests potential applications in addressing bacterial infections and conditions associated with urease activity (Gull et al., 2016).

Antitumor Activity

Antitumor activities have been a significant focus, with new derivatives being synthesized and evaluated against human tumor cell lines. A study on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems demonstrated considerable anticancer activity against various cancer cell lines. This highlights the potential of such compounds in the development of new anticancer agents (Yurttaş et al., 2015).

Type II Diabetes and Antimicrobial Evaluation

N'-Arylidene-2-((7-methylbenzo[4, 5]thiazolo[2,3-c][1, 2, 4]triazol-3-yl)thio)acetohydrazides have been evaluated for Type II diabetes inhibitory activity, showing comparable activity with the standard drug acarbose. Additionally, these derivatives displayed remarkable antibacterial activity against various strains, suggesting their potential in treating Type II diabetes and bacterial infections (Mor et al., 2022).

Spectroscopic Studies and Photovoltaic Efficiency

Spectroscopic studies and photochemical modeling of bioactive benzothiazolinone acetamide analogs have explored their potential as photosensitizers in dye-sensitized solar cells (DSSCs). This research indicates the compounds' capability for light harvesting and their efficiency in photovoltaic cells, demonstrating a broader range of applications beyond biomedical research (Mary et al., 2020).

properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3OS2/c1-17-11-12-21-23(13-17)32-26(27-21)28-25(30)16-31-24-15-29(22-10-6-5-9-20(22)24)14-19-8-4-3-7-18(19)2/h3-13,15H,14,16H2,1-2H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCVOAKJPLNAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.